prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate group, a furyl ring, and a tetrazole moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the furyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole moiety: This step involves the reaction of hydrazine derivatives with nitriles or other suitable precursors to form the tetrazole ring.
Coupling reactions: The final step involves coupling the furyl and tetrazole intermediates with the benzoate group using suitable reagents and catalysts.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions with other organic molecules to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE include other benzoate derivatives, furyl compounds, and tetrazole-containing molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall structure. The uniqueness of ALLYL 2-CHLORO-5-(5-{[(E)-2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE lies in its combination of these three distinct moieties, which can lead to unique chemical reactivity and biological activity.
Some similar compounds include:
- 2-Chloro-5-(5-{[(E)-2-(1H-1,2,3,4-tetrazol-5-yl)hydrazono]methyl}-2-furyl)benzoic acid
- Allyl 2-chloro-5-(5-{[(E)-2-(1H-1,2,3,4-tetrazol-5-yl)hydrazono]methyl}-2-furyl)benzoate
- 2-Chloro-5-(5-{[(E)-2-(1H-1,2,3,4-tetrazol-5-yl)hydrazono]methyl}-2-furyl)benzoate
Properties
Molecular Formula |
C16H13ClN6O3 |
---|---|
Molecular Weight |
372.76 g/mol |
IUPAC Name |
prop-2-enyl 2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H13ClN6O3/c1-2-7-25-15(24)12-8-10(3-5-13(12)17)14-6-4-11(26-14)9-18-19-16-20-22-23-21-16/h2-6,8-9H,1,7H2,(H2,19,20,21,22,23)/b18-9+ |
InChI Key |
NNZCZXQGLHLFRG-GIJQJNRQSA-N |
Isomeric SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=N/NC3=NNN=N3)Cl |
Canonical SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=NNC3=NNN=N3)Cl |
Origin of Product |
United States |
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